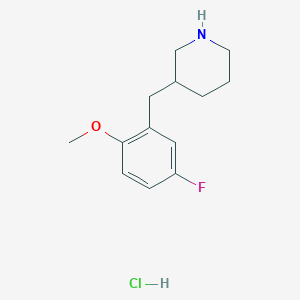

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride" is a chemically synthesized molecule that likely shares structural similarities with other fluorinated benzyl-piperidine derivatives. These compounds are of interest due to their potential biological activities and their use as building blocks in medicinal chemistry. The papers provided discuss various fluorinated benzyl-piperidine derivatives and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzyl-piperidine compounds involves multiple steps, including coupling reactions, catalytic reductions, and the use of reagents such as sodium methoxide, phosphorous oxychloride, and hydrochloric acid . For example, the synthesis of a complex fluorinated indole derivative was achieved through a sequence of reactions starting with formamidine acetate and dimethylmethoxymalonate . Similarly, the synthesis of "3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one" involved reactions starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride . These methods could potentially be adapted for the synthesis of "3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride."

Molecular Structure Analysis

The molecular structure of fluorinated benzyl-piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt various conformations such as a sofa conformation . The substitution pattern on the piperidine ring and the nature of the substituents, such as fluorobenzyl groups, can significantly influence the overall molecular geometry and the potential for intramolecular interactions like hydrogen bonding . These structural features are crucial for understanding the chemical behavior and potential biological interactions of the compound.

Chemical Reactions Analysis

Fluorinated benzyl-piperidine derivatives can participate in various chemical reactions, including substitutions and coupling reactions, which are often used in their synthesis . The presence of fluorine atoms can affect the reactivity of these compounds, as fluorine is a highly electronegative atom that can influence the electronic properties of the molecule. The chemical reactivity of these compounds is also important for their potential as intermediates in the synthesis of more complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl-piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine can enhance the lipophilicity of the molecule, which is an important consideration for drug design, as it can affect the compound's ability to cross biological membranes . Spectroscopic methods, including IR, NMR, and mass spectrometry, are typically used to confirm the structure and purity of these compounds . The bioactivity of these compounds, as evaluated against various enzymes, can also provide insights into their potential therapeutic applications .

Applications De Recherche Scientifique

Polymer and Material Science

- A study by Kharas et al. (2016) explored the synthesis and copolymerization of novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are related to the 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride structure. These compounds were copolymerized with styrene, and the resulting copolymers were studied for their structural properties and thermal stability. The findings offer valuable insights into the potential applications of these compounds in material sciences, particularly in the development of novel copolymers with specific characteristics and applications (Kharas et al., 2016).

Chemical Synthesis and Structural Analysis

- Research by Krause et al. (2019) delved into the synthesis and styrene copolymerization of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, a group that includes structures similar to 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride. The study focused on the synthesis, characterization, and copolymerization of these compounds, providing comprehensive data on their chemical structure and properties. This research highlights the significance of such compounds in chemical synthesis and the development of new materials with tailored properties (Krause et al., 2019).

Pharmacological Applications

- In the realm of pharmacology, Dong et al. (2012) investigated a series of novel 1,4-disubstituted piperidine/piperazine derivatives as potential HIV-1 entry inhibitors. The study revealed that many of these compounds exhibited potent anti-HIV-1 activities. This research underscores the potential therapeutic applications of piperidine derivatives, akin to 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride, in the treatment and prevention of HIV-1 infection (Dong et al., 2012).

Propriétés

IUPAC Name |

3-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQORRGLKJKLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588813 |

Source

|

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1171433-31-0 |

Source

|

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)